molecular formula C16H14N2O3 B2678033 N-(2-cyanophenyl)-2,5-dimethoxybenzamide CAS No. 955845-89-3

N-(2-cyanophenyl)-2,5-dimethoxybenzamide

Cat. No. B2678033
CAS RN: 955845-89-3
M. Wt: 282.299
InChI Key: IRVYMOKEPVGATG-UHFFFAOYSA-N
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Description

“N-(2-Cyanophenyl)picolinamide” is a compound that has a molecular weight of 223.23 . It’s stored in a dry room at room temperature . Another compound, “N-(2-Cyanophenyl)formamide”, has a molecular formula of C8H6N2O and an average mass of 146.146 Da .


Synthesis Analysis

“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields .


Molecular Structure Analysis

The molecular structure of “N-(2-Cyanophenyl)formamide” was confirmed by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques . The structure of “N-(2-Cyanophenyl)picolinamide” was studied by X-ray analysis .


Chemical Reactions Analysis

“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was found to be an intermediate in the reaction of 2-isothiocyanatobenzonitrile with sulfuryl chloride or gaseous chlorine . A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation .


Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)picolinamide” has a predicted boiling point of 335.5±22.0 °C and a predicted density of 1.28±0.1 g/cm3 . “N-(2-Cyanophenyl)formamide” has a predicted boiling point of 387.5±0.0 °C at 760 mmHg and a predicted density of 1.2±0.0 g/cm3 .

Scientific Research Applications

High Sensitive Biosensors

A study by Karimi-Maleh et al. (2014) discussed the development of a high sensitive biosensor based on a novel modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This research highlights the potential of using modified benzamide compounds in the development of electrochemical sensors for biomedical applications (Karimi-Maleh et al., 2014).

Organic Chemistry Education

Withey and Bajic (2015) described an operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent. This educational approach introduces students to fundamental principles of carbonyl reactivity and amide bond formation, demonstrating the relevance of benzamide derivatives in synthesizing consumer products (Withey & Bajic, 2015).

Metabolism of Psychedelic Compounds

Research by Nielsen et al. (2017) explored the metabolism of the NBOMe and NBOH compounds, focusing on the role of cytochrome P450 enzymes. While the study centers on specific psychedelics, it indirectly touches on the metabolism of complex benzamide derivatives, shedding light on their biotransformation and potential interactions (Nielsen et al., 2017).

Fluorescence Switching in Stilbenic Pi-Dimer Crystals

Chung et al. (2009) designed asymmetric cyano-stilbene derivatives to study reversible [2 + 2] cycloaddition in pi-dimer crystals with fluorescence modulation. This research provides insights into the structural properties and potential applications of cyanophenyl derivatives in material science and optical technologies (Chung et al., 2009).

Safety and Hazards

“N-(2-Cyanophenyl)picolinamide” has a GHS07 safety classification. Its hazard statements include H315 and H302, indicating that it can cause skin irritation and is harmful if swallowed . Safety data for “N-(2-cyanophenyl)formamide” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

N-(2-cyanophenyl)-2,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-12-7-8-15(21-2)13(9-12)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVYMOKEPVGATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2,5-dimethoxybenzamide

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